
2-Bromo-4-fluorophenylacetic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-4-fluorophenylacetic acid can be synthesized from 2-Bromo-4-fluorotoluene through a series of chemical reactions . One common method involves the bromination of 4-fluorotoluene to produce 2-Bromo-4-fluorotoluene, followed by oxidation to yield this compound . The reaction conditions typically involve the use of bromine and a suitable oxidizing agent under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above, but with optimized reaction conditions to maximize yield and purity . The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-fluorophenylacetic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction Reactions: Reduction of the compound can lead to the formation of different products, depending on the reducing agents and conditions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylacetic acids, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
2-Bromo-4-fluorophenylacetic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Bromo-4-fluorophenylacetic acid involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms in the compound can interact with various enzymes and receptors, leading to changes in their activity and function . These interactions can result in antimicrobial and anti-inflammatory effects, among other biological activities .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-fluorotoluene: A precursor in the synthesis of 2-Bromo-4-fluorophenylacetic acid.
4-Fluorophenylacetic acid: A similar compound without the bromine atom.
2-Bromo-4-fluorobenzene: A related compound with a similar structure.
Uniqueness
This compound is unique due to the presence of both bromine and fluorine atoms, which provide distinct chemical properties and reactivity compared to similar compounds . This makes it a valuable building block in the synthesis of various pharmaceuticals and agrochemicals .
Biological Activity
2-Bromo-4-fluorophenylacetic acid (CAS Number: 29270-33-5) is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features both bromine and fluorine substituents, which can significantly influence its chemical properties and biological interactions. Research has indicated that it may serve as a valuable intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders and various forms of cancer.
- Molecular Formula: C8H6BrF O2
- Molar Mass: Approximately 233.04 g/mol
- Structure: The compound consists of a phenyl ring substituted with bromine and fluorine atoms, linked to an acetic acid moiety.
Antimicrobial Properties
Research has shown that this compound exhibits notable antimicrobial activity. Studies indicate that it can inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Anticancer Activity
In vitro studies have demonstrated that this compound possesses anticancer properties. It has been shown to induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways. The presence of halogen substituents may enhance its binding affinity to specific cellular targets involved in cancer progression.
Neurological Implications
The compound's structure allows it to interact with neurotransmitter systems, making it a candidate for research into treatments for neurological disorders such as depression and anxiety. Preliminary studies suggest that it may act as a receptor modulator, potentially influencing serotonin and dopamine pathways.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli demonstrated significant inhibitory effects at low concentrations. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating its potential use in treating infections caused by these pathogens.
Case Study 2: Cancer Cell Line Studies
In a series of experiments involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 15 µM after 48 hours of exposure. Flow cytometry analysis revealed increased apoptosis rates correlating with higher concentrations of the compound, suggesting its potential as a chemotherapeutic agent.
Comparative Analysis with Related Compounds
Compound Name | Structural Features | Unique Biological Activities |
---|---|---|
2-Amino-2-(2-bromo-4-fluorophenyl)acetic acid | Similar amino acid structure; different functional groups | Potential enzyme inhibitor in neurological pathways |
3-Bromo-4-fluorophenylacetic acid | Bromine and fluorine on different positions | Distinct pharmacological effects compared to 2-bromo |
2-Amino-2-(4-fluorophenyl)acetic acid | Lacks bromine; only fluorine on phenyl ring | Simplified structure may influence activity |
The table above illustrates how structural variations among related compounds can lead to diverse biological activities, emphasizing the unique profile of this compound.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-Bromo-4-fluorophenylacetic acid, and how can reaction conditions be optimized?
Methodological Answer: this compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, describes its use in a copper-mediated reaction with 4-isopropylthiophenol in DMF at 100°C under basic conditions (K₂CO₃), yielding intermediates for cyclization. Optimization involves:
- Catalyst Screening : Testing transition metals (e.g., Cu, Pd) to enhance coupling efficiency.
- Solvent Effects : Polar aprotic solvents like DMF or DMSO often improve reaction rates.
- Temperature Control : Maintaining 100–120°C ensures sufficient activation energy without decomposition.
- Purification : Recrystallization or column chromatography is recommended for isolating high-purity products (>95% by GC/HPLC) .
Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., bromo/fluoro groups) and confirms aromatic proton splitting patterns.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (theoretical: 232.02 g/mol) and isotopic patterns for bromine.
- X-ray Crystallography : For structural confirmation, monoclinic crystal systems (e.g., space group P2₁/c) with lattice parameters (e.g., a = 12.5022 Å, b = 8.2690 Å) provide atomic-level resolution .
- Melting Point Analysis : Compare observed mp (e.g., 104–106°C for analogs) with literature values to assess purity .
Advanced Research Questions
Q. How does the bromo-fluoro substitution pattern influence the reactivity of phenylacetic acid derivatives in cross-coupling reactions?
Methodological Answer: The electron-withdrawing nature of bromo and fluoro groups directs reactivity:
- Suzuki-Miyaura Coupling : Bromine acts as a better leaving group than fluorine, enabling selective aryl-boronic acid coupling at the brominated position.
- Nucleophilic Aromatic Substitution : Fluorine’s ortho/para-directing effects guide substitution sites. For example, in , bromine undergoes nucleophilic displacement in the presence of amines or thiols.
- Steric Effects : Steric hindrance from substituents (e.g., 4-fluoro vs. 2-bromo) may reduce reaction yields, necessitating bulkier ligands or elevated temperatures .
Q. What strategies are effective for resolving contradictions in reported biological activity data of this compound derivatives?
Methodological Answer:
- Dose-Response Studies : Re-evaluate IC₅₀ values across multiple cell lines (e.g., cancer vs. normal cells) to confirm specificity.
- Metabolic Stability Assays : Test compound stability in liver microsomes to identify degradation products that may skew activity data.
- Target Validation : Use CRISPR/Cas9 knockout models to verify the role of suspected targets (e.g., enzymes or receptors) in observed effects.
- Structural Analog Comparison : Compare activity with analogs like 4-bromo-2-fluorocinnamic acid (mp 219–223°C) to isolate substituent contributions .
Q. How can computational methods predict the reactivity of this compound in complex organic syntheses?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For example, highlights the use of correlation-energy density models to map electron distribution.
- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction media (e.g., DMF vs. THF).
- Transition State Analysis : Identify energy barriers for key steps (e.g., cyclization in ) using software like Gaussian or ORCA .
Q. What are the challenges in crystallizing this compound, and how can they be mitigated?
Methodological Answer:
- Polymorphism Control : Use slow evaporation in mixed solvents (e.g., ethanol/water) to favor single-crystal growth.
- Temperature Gradients : Gradual cooling (0.5°C/min) minimizes defects. reports monoclinic crystals (β = 93.573°) obtained via controlled cooling.
- Additive Screening : Small molecules (e.g., triethylamine) can disrupt hydrogen-bonding networks, improving crystal quality .
Q. How can researchers validate the mechanistic role of this compound in multi-step syntheses?
Methodological Answer:
- Isotopic Labeling : Incorporate ¹⁸O or deuterium at the acetic acid moiety to track bond cleavage/formation via MS or NMR.
- Kinetic Profiling : Monitor intermediate accumulation (e.g., via in-situ IR) to identify rate-limiting steps.
- Catalyst Poisoning Tests : Add mercury or thiourea to confirm heterogeneous vs. homogeneous catalytic pathways in coupling reactions .
Properties
IUPAC Name |
2-(2-bromo-4-fluorophenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c9-7-4-6(10)2-1-5(7)3-8(11)12/h1-2,4H,3H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJSGXOXCPKTZTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60392837 | |
Record name | 2-bromo-4-fluorophenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60392837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61150-59-2 | |
Record name | 2-Bromo-4-fluorobenzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61150-59-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-bromo-4-fluorophenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60392837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-BROMO-4-FLUOROPHENYLACETIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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